molecular formula C19H16N4O B10854647 4-(4-Aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile

4-(4-Aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile

Cat. No. B10854647
M. Wt: 316.4 g/mol
InChI Key: FSYJNCHUENWJEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FC9402 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO 2020/146636 A1 .

Industrial Production Methods

Industrial production of FC9402 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

FC9402 undergoes various chemical reactions, including:

    Oxidation: FC9402 can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: FC9402 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of FC9402, while substitution reactions can introduce various functional groups .

Scientific Research Applications

FC9402 has a wide range of scientific research applications:

Mechanism of Action

FC9402 exerts its effects by selectively inhibiting sulfide quinone oxidoreductase (SQOR). This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and mitigates oxidative stress. The compound targets specific molecular pathways involved in cardiomyocyte hypertrophy and left ventricle fibrosis, thereby providing therapeutic benefits in cardiovascular conditions .

properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-aminophenyl)-2-methoxy-6-(3-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4O/c1-12-4-3-9-22-18(12)17-10-15(13-5-7-14(21)8-6-13)16(11-20)19(23-17)24-2/h3-10H,21H2,1-2H3

InChI Key

FSYJNCHUENWJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)OC

Origin of Product

United States

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